

Chemical structure and synthesis of LYS228

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Compound of Interest

Compound Name: Antibacterial agent 228

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An In-depth Technical Guide to the Chemical Structure and Synthesis of LYS228

Introduction

LYS228, also known as ancremonam, is a novel monobactam antibiotic currently under development for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.^{[1][2]} As a member of the monobactam class, it possesses a monocyclic β -lactam nucleus, which confers stability against metallo- β -lactamases (MBLs).^{[3][4][5][6]} LYS228 was specifically designed to also be stable against most serine- β -lactamases (SBLs), including extended-spectrum β -lactamases (ESBLs) and *Klebsiella pneumoniae* carbapenemases (KPCs), which are capable of inactivating the clinically used monobactam, aztreonam.^{[1][3][5]} This guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to LYS228 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

LYS228 is characterized by a complex chemical structure featuring a β -lactam core, a thiazole-oxime side chain, and a sulfo group, which is characteristic of monobactams.

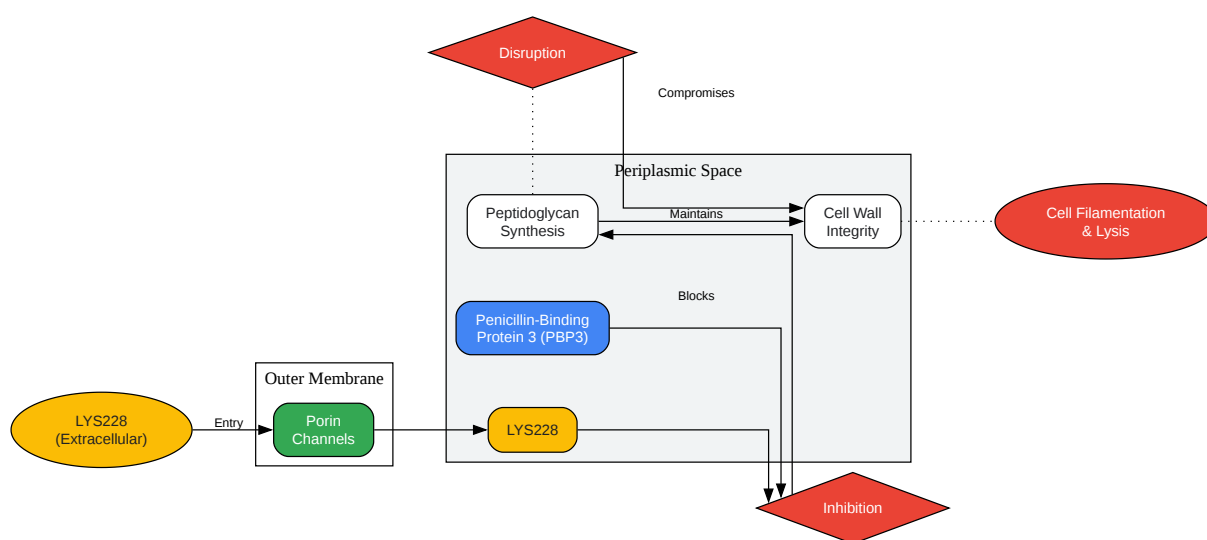
IUPAC Name: 1-((((Z)-1-(2-aminothiazol-4-yl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxooxazolidin-3-yl)methyl)-1-sulfoazetidin-3-yl)amino)ethylidene)amino)oxy)cyclopropane-1-carboxylic acid.^[7]

Table 1: Physicochemical Properties of LYS228

Property	Value	Reference(s)
CAS Number	1810051-96-7 (free acid)	[7][8]
Molecular Formula	C ₁₆ H ₁₈ N ₆ O ₁₀ S ₂	[7][8][9]
Molecular Weight	518.47 g/mol	[7][8]
Synonyms	LYS-228, Ancremonam	[7]

Mechanism of Action

LYS228 exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] The primary molecular target of LYS228 is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis and cell division (septation).[1][3][6] By covalently acylating the active-site serine of PBP3, LYS228 blocks its transpeptidase activity.[1] This inhibition disrupts the formation of the peptidoglycan layer, leading to the formation of elongated, filamentous cells and eventual cell lysis.[3][5][6][10]

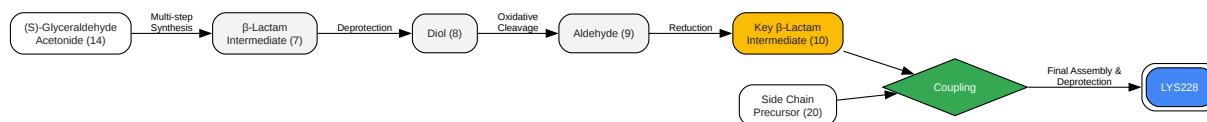


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Caption: Mechanism of action for LYS228.

Chemical Synthesis

A scalable, multi-kilogram manufacturing process for LYS228 has been developed.^{[11][12][13]} A new synthesis features key steps such as the development of novel acylation protocols, an asymmetric hydrogenation via dynamic kinetic resolution, and a late-stage ring closure to form the critical β -lactam structure.^{[11][14][15]} The workflow below outlines a key synthetic route.



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Caption: High-level workflow for the synthesis of LYS228.

Quantitative Data

In Vitro Antibacterial Activity

LYS228 demonstrates potent activity against a wide range of Enterobacteriaceae, including strains resistant to other β -lactams.

Table 2: In Vitro Activity (MIC) of LYS228 Against Enterobacteriaceae

Organism/Enzyme Profile	No. of Isolates	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)
All				
Enterobacteriaceae	271	0.25	1	[16]
ESBL-producing	37	-	1	[1][16]
KPC-producing	46	-	2	[1]
MBL-producing	33	-	4	[1][16]
Carbapenem-Resistant	77	-	4	[16]

PBP3 Binding Kinetics

The binding affinity of LYS228 to its primary target, E. coli PBP3, is comparable to that of aztreonam.

Table 3: Kinetic Parameters for PBP3 Binding

Compound	k_2/K_e ($s^{-1} M^{-1}$)	Reference(s)
LYS228	367,504	[3] [4] [5] [10]
Aztreonam	409,229	[3] [4] [5] [10]

Pharmacokinetic Properties (First-in-Human Study)

A study in healthy volunteers established the initial safety and pharmacokinetic profile of LYS228.[\[1\]](#)[\[2\]](#)

Table 4: Summary of LYS228 Pharmacokinetics in Healthy Volunteers

Parameter	Observation	Reference(s)
Terminal Half-Life ($t_{1/2}$)	1.0 - 1.6 hours	[1] [2]
Plasma Protein Binding	8.3% - 17.5% (low)	[1]
Clearance	Rapid, predominantly via urinary excretion	[1] [2]
Accumulation	No significant accumulation observed with multiple doses	[1]

Experimental Protocols

Synthesis of LYS228 via Intermediate 16 (Route 1)

This protocol outlines a key deprotection and precipitation step in one of the documented synthetic routes.[\[17\]](#)

- Cool a solution of intermediate 16 (20.0 g, 29.2 mmol) in dichloromethane (DCM, 200.0 mL) to 0 °C.

- Add anisole (6.4 mL, 58.4 mmol) and trifluoroacetic acid (TFA, 11.3 mL, 146.0 mmol), followed by water (20.0 mL).
- Warm the reaction mixture to 20 °C and stir for 5 hours.
- Add a second portion of TFA (11.3 mL, 146.0 mmol) and continue stirring for an additional 15 hours.
- Separate the aqueous phase.
- Add the aqueous phase to acetone (600.0 mL) to induce precipitation of the product.
- Isolate the resulting solid to yield LYS228.

Gel-Based Penicillin-Binding Protein (PBP) Assay

This method qualitatively assesses the binding of LYS228 to various PBPs.[3]

- **Membrane Preparation:** Prepare a crude bacterial membrane fraction from a mid-log phase culture of *E. coli* (e.g., strain NB27001).
- **Binding Reaction:** Incubate the prepared membrane fraction with varying concentrations of LYS228 or a comparator antibiotic. A fluorescently labeled penicillin (e.g., Bocillin FL) is used as a reporter ligand.
- **Competition:** The unlabeled antibiotic (LYS228) competes with the fluorescent penicillin for binding to the PBPs.
- **SDS-PAGE:** Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Visualization:** Visualize the fluorescently labeled PBPs using a fluorescence scanner. A reduction in the fluorescent signal for a specific PBP band in the presence of LYS228 indicates binding.
- **Densitometry Analysis:** Quantify the binding by measuring the intensity of the PBP bands.

Stopped-Flow Fluorimetry for PBP3 Binding Kinetics

This technique provides quantitative kinetic data on the interaction between LYS228 and purified PBP3.^{[3][6]}

- **Protein Purification:** Use purified E. coli PBP3 for the assay.
- **Tryptophan Quenching:** The binding of a β -lactam antibiotic to the PBP3 active site causes a change in the local environment of tryptophan residues, leading to a measurable quenching of their intrinsic fluorescence.
- **Rapid Mixing:** Use a stopped-flow instrument to rapidly mix the purified PBP3 solution with the LYS228 solution.
- **Fluorescence Measurement:** Monitor the decrease in tryptophan fluorescence over time immediately after mixing.
- **Data Analysis:** Fit the resulting kinetic traces to appropriate binding models to determine the initial noncovalent interaction (K_e) and the acylation rate (k_2).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.^[18]

- **Inoculum Preparation:** Prepare a standardized bacterial inoculum (e.g., 5×10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Serial Dilutions:** Prepare two-fold serial dilutions of LYS228 in a 96-well microtiter plate.
- **Inoculation:** Inoculate each well with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) growth controls.
- **Incubation:** Incubate the plates at 35-37 °C for 18-24 hours.
- **Reading:** The MIC is defined as the lowest concentration of LYS228 that completely inhibits visible bacterial growth.

Conclusion

LYS228 is a promising novel monobactam antibiotic with a chemical structure optimized for stability against a broad spectrum of β -lactamases. Its potent in vitro activity against multidrug-resistant Enterobacteriaceae is driven by the efficient inhibition of PBP3. The development of a scalable synthetic process and favorable pharmacokinetic data from early clinical studies support its continued investigation as a potential new therapeutic option for serious Gram-negative infections.[3][4]

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